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Compound of Interest |

Compound Name: 5-Fluoro-6-methylnicotinonitrile
Cat. No.: B7904653
Get Quote
. J

5-Fluoro-6-methylnicotinonitrile is a critical heterocyclic building block in medicinal
chemistry, particularly in the development of kinase inhibitors (e.g., mTOR, PI3K) and ubiquitin-
specific protease (USP) modulators. Its structural value lies in the fluorine atom, which
modulates metabolic stability and lipophilicity, and the nitrile group, which serves as a versatile
handle for transformation into amides, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).

Synthetic Strategy: The most robust and scalable route involves the functionalization of the
commercially available 3-fluoro-2-methylpyridine. This "Halogen Dance" strategy relies on the
directing effects of the fluorine and methyl groups to install a bromine atom at the 5-position
(para to the methyl, meta to the fluorine), followed by a palladium-catalyzed cyanation.

Key Advantages of this Route:

» Regiocontrol: The electronic synergism of the 3-F and 2-Me groups directs electrophilic
substitution almost exclusively to the 5-position.

» Scalability: Avoids the use of unstable diazonium intermediates (Sandmeyer route) or high-
pressure fluorination (Halex route).

o Safety: Utilizes zinc cyanide (Zn(CN)z) rather than the more volatile HCN or NaCN.
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Part 2: Retrosynthetic Analysis & Workflow

The synthesis is broken down into two primary stages:

o Electrophilic Aromatic Bromination: Conversion of 3-fluoro-2-methylpyridine to 5-bromo-3-
fluoro-2-methylpyridine.

» Palladium-Catalyzed Cyanation: Cross-coupling of the aryl bromide with a cyanide source.
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Click to download full resolution via product page
Figure 1: Synthetic workflow for 5-Fluoro-6-methylnicotinonitrile.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-fluoro-2-methylpyridine

CAS: 374633-38-2 Rationale: The 5-position is activated by the methyl group (para) and not
deactivated significantly by the fluorine (meta). Direct bromination is highly selective.

Reagents & Conditions:

Substrate: 3-Fluoro-2-methylpyridine (1.0 eq)

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or Brz (1.05 eq)

Solvent/Catalyst: H2SOa (conc.) or Oleum (if using Brz); Acetonitrile (if using NBS)

Temperature: 0°C to RT (NBS); 60°C (Br2/Oleum)
Protocol (NBS Method - Preferred for Lab Scale):

e Dissolve 3-fluoro-2-methylpyridine (11.1 g, 200 mmol) in anhydrous acetonitrile (100 mL).
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e Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise at 0°C to control the
exotherm.

» Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC/LCMS
(Target M+H: ~190/192).

e Workup: Concentrate the solvent. Redissolve residue in Ethyl Acetate (EtOAc) and wash
with water, saturated NaHCOs, and brine.

 Purification: Dry over Na2SOa, concentrate, and purify via silica gel flash chromatography
(Hexanes/EtOAc 95:5).

Yield: Expect 85-92% as a colorless to pale yellow oil/solid.
Data Profile (Intermediate):

« 'H NMR (400 MHz, CDCls): & 8.35 (s, 1H, H-6 relative to N), 7.42 (d, J = 9.5 Hz, 1H, H-4),
2.51 (d, J = 2.5 Hz, 3H, CHs).

e 1F NMR: 9 -128.5 ppm (approx).

Step 2: Synthesis of 5-Fluoro-6-methylnicotinonitrile

CAS: 1211542-04-9 Rationale: Palladium-catalyzed cyanation (Rosenmund-von Braun reaction
variant) is superior to copper-mediated methods (CuCN) due to milder conditions and easier
purification. Zn(CN)z is the preferred cyanide source.

Reagents & Conditions:

Substrate: 5-Bromo-3-fluoro-2-methylpyridine (1.0 eq)

Cyanide Source: Zinc Cyanide (Zn(CN)2) (0.6 eq)

Catalyst: Pd(dppf)Cl2-DCM (3-5 mol%) or Pdz(dba)s (2 mol%) + Xantphos (4 mol%)

Additives: Zinc dust (10 mol%) (optional, keeps Pd active)

Solvent: DMF or DMA (Anhydrous, degassed)
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e Temperature: 110-120°C

Protocol:

Safety Note: Perform all operations in a well-ventilated fume hood. Have a cyanide antidote
kit available.

 In a pressure vial or round-bottom flask, combine 5-bromo-3-fluoro-2-methylpyridine (9.5 g,
50 mmol), Zn(CN)2 (3.52 g, 30 mmol), and Pd(dppf)Clz2 (1.2 g, 1.5 mmol).

o Evacuate and backfill with Nitrogen/Argon (3 cycles).
e Add anhydrous DMF (50 mL) via syringe.

e Heat the mixture to 120°C for 4—6 hours. Monitor conversion by LCMS (Bromide peak
disappears; Product M+H: 137).

o Workup: Cool to RT. Dilute with EtOAc (200 mL) and quench with 10% aqueous NH4OH or
saturated NaHCOs to complex zinc salts.

« Filter through a pad of Celite to remove palladium black.
e Wash the organic layer with water (3x) and brine (1x) to remove DMF.
« Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

 Yield: Expect 75-85% as a white to off-white crystalline solid.

Part 4: Analytical Characterization & Specifications
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Parameter

Specification

Notes

Appearance

White to off-white solid

May darken upon storage if not

pure.

Molecular Formula

C7HsFN2

MW: 136.13 g/mol

1H NMR (CDCls)

5 8.65 (s, 1H), 7.60 (d, J = 9.2
Hz, 1H), 2.65 (d, J = 2.8 Hz,
3H)

Methyl doublet due to F-

coupling.

19F NMR (CDCls)

0 -125.0 to -130.0 ppm

Characteristic singlet/multiplet.

MS (ESI)

[M+H]* = 137.1

IR (KBr)

2235 cm~1 (CN stretch)

Distinctive nitrile peak.

Part 5: Process Safety & Troubleshooting

Cyanide Management:

e Hazard: Zn(CN)2 releases HCN upon contact with strong acids.

e Control: Maintain basic pH during workup (use NH4OH). Treat aqueous waste with bleach

(NaOCl) to oxidize residual cyanide to cyanate before disposal.

Regioselectivity Issues:

e Problem: Formation of 6-bromo isomer in Step 1.

o Solution: Ensure temperature is kept low (0°C) during NBS addition. The 5-position is

significantly more nucleophilic, but high temps can reduce selectivity.

Catalyst Deactivation:

» Problem: Incomplete conversion in Step 2.

¢ Solution: Use anhydrous, thoroughly degassed solvents. Oxygen poisons the Pd(0) species.

Addition of catalytic Zn dust helps maintain the active Pd(0) cycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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